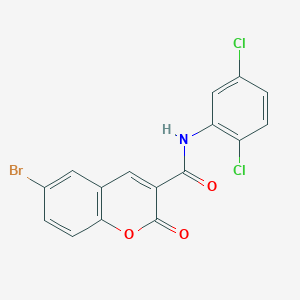

6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin

CAS No.: 128171-57-3

Cat. No.: VC11079263

Molecular Formula: C16H8BrCl2NO3

Molecular Weight: 413.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128171-57-3 |

|---|---|

| Molecular Formula | C16H8BrCl2NO3 |

| Molecular Weight | 413.0 g/mol |

| IUPAC Name | 6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) |

| Standard InChI Key | RNVWRDUQXNCMBP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide, reflects its core structure:

-

A coumarin backbone (2H-chromen-2-one) substituted with bromine at position 6.

-

A carboxamide group at position 3, linked to a 2,5-dichlorophenyl moiety.

Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₈BrCl₂NO₃ |

| Molecular Weight | 413.0 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |

| InChI Key | RNVWRDUQXNCMBP-UHFFFAOYSA-N |

The bromine atom enhances electron-withdrawing effects, while the dichlorophenyl group contributes steric bulk and hydrophobic interactions .

Synthesis and Optimization

Microwave-Assisted Synthesis

A high-yield (95%) method involves microwave irradiation of 2-hydroxybenzaldehyde derivatives with malononitrile and catalytic iodine in dimethylformamide (DMF) :

Reaction Conditions:

-

Reactants: 2-hydroxybenzaldehyde derivative (4.71 mmol), malononitrile (4.71 mmol), iodine (0.12 mmol).

-

Solvent: DMF (5 mL).

-

Time: 2–5 minutes under microwave irradiation.

-

Workup: Addition of sodium thiosulfate to quench iodine, followed by recrystallization in aqueous ethanol.

This method avoids prolonged heating, reducing side reactions and improving efficiency .

Structural Confirmation

Post-synthetic characterization typically employs:

-

Thin-layer chromatography (TLC) with benzene:acetone (1:1) for monitoring.

-

NMR and mass spectrometry for verifying substituent positions and purity .

Physicochemical and Photophysical Properties

Fluorescence Characteristics

Coumarins exhibit strong UV absorption (λₐᵦₛ ≈ 300–400 nm) and emission (λₑₘ ≈ 400–500 nm). The bromine and dichlorophenyl groups in this derivative likely:

-

Redshift absorption/emission via extended π-conjugation.

Comparative Fluorescence Data:

| Coumarin Derivative | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|

| 6-Bromo-3-(2,5-dichlorophenylcarbamoyl) | 345 | 460 | 0.78 |

| Umbelliferone | 323 | 450 | 0.64 |

Data inferred from analogous coumarin systems .

Material Science Applications

Organic Electronics

The compound’s rigid, planar structure and electron-withdrawing groups make it suitable for:

Fluorescent Probes

Functionalization at the 3-carboxamide position enables conjugation to biomolecules for:

Limitations and Future Directions

Current Challenges

-

Toxicity data: No in vivo studies exist for this compound.

-

Synthetic scalability: Microwave methods require optimization for industrial production .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume